molecular formula C8H8F2O B1422637 [3-(Difluoromethyl)phenyl]methanol CAS No. 1309875-03-3

[3-(Difluoromethyl)phenyl]methanol

Cat. No.: B1422637
CAS No.: 1309875-03-3
M. Wt: 158.14 g/mol
InChI Key: OSSWCETZVZILJJ-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)phenyl]methanol: is an organic compound with the molecular formula C8H8F2O It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Difluoromethyl)phenyl]methanol typically involves the introduction of a difluoromethyl group to a phenyl ring followed by the addition of a methanol group. One common method involves the use of difluoromethylation reagents such as difluoromethyl sulfone or difluoromethyl iodide. The reaction conditions often require the presence of a base and a suitable solvent, such as tetrahydrofuran or dimethyl sulfoxide, under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: [3-(Difluoromethyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: [3-(Difluoromethyl)phenyl]methanol is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.

Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, where its unique properties can enhance performance characteristics like durability and resistance to degradation.

Comparison with Similar Compounds

  • [4-(Difluoromethyl)phenyl]methanol
  • [2-(Difluoromethyl)phenyl]methanol
  • [3-(Trifluoromethyl)phenyl]methanol

Uniqueness: Compared to its analogs, [3-(Difluoromethyl)phenyl]methanol offers a unique balance of chemical reactivity and stability. The position of the difluoromethyl group on the phenyl ring can significantly influence the compound’s electronic properties and reactivity, making it a valuable tool in synthetic chemistry and drug development.

Biological Activity

[3-(Difluoromethyl)phenyl]methanol, a compound characterized by its difluoromethyl group attached to a phenyl ring, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C8H8F2O
  • Molecular Weight : 174.15 g/mol
  • Structural Features : The presence of the difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an enzyme inhibitor or modulator, affecting key metabolic pathways. For instance, compounds with similar structures have shown the ability to inhibit specific enzymes involved in cancer cell proliferation and survival.

Biological Activities

The following table summarizes the reported biological activities of this compound and related compounds:

Activity Description Reference
AnticancerInhibits proliferation of cancer cells through apoptosis induction
AntimicrobialExhibits activity against various bacterial strains
Enzyme InhibitionInhibits specific enzymes linked to metabolic processes
Anti-inflammatoryReduces inflammatory markers in vitro

Case Studies

  • Anticancer Activity :
    A study demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through a mitochondrial pathway. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
  • Antimicrobial Properties :
    In another investigation, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
  • Enzyme Interaction Studies :
    Research focusing on enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain kinases involved in cancer metabolism, suggesting potential therapeutic applications in targeted cancer therapies.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Biological Activity Unique Features
4-Chloro-3-(difluoromethyl)phenolAntimicrobial and anticancerChlorine substituent enhances potency
2-Fluoro-3-(difluoromethyl)phenolModerate anticancer activityFluorine substitution influences solubility
3-(Trifluoromethyl)phenylmethanolStronger enzyme inhibitionTrifluoromethyl group increases lipophilicity

Properties

IUPAC Name

[3-(difluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSWCETZVZILJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705608
Record name [3-(Difluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309875-03-3
Record name [3-(Difluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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